Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Catalog No.
S3082236
CAS No.
448197-43-1
M.F
C28H22N2O8S
M. Wt
546.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarb...

CAS Number

448197-43-1

Product Name

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

IUPAC Name

[4-[(4-acetamidophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate

Molecular Formula

C28H22N2O8S

Molecular Weight

546.55

InChI

InChI=1S/C28H22N2O8S/c1-20(31)29-21-12-18-26(19-13-21)39(34,35)30(27(32)36-23-8-4-2-5-9-23)22-14-16-25(17-15-22)38-28(33)37-24-10-6-3-7-11-24/h2-19H,1H3,(H,29,31)

InChI Key

ZBBIOLKXTMIWNI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4

Solubility

not available

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a complex organic compound characterized by its unique molecular structure and functional groups. The compound has the molecular formula C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S and a molecular weight of approximately 398.46 g/mol. Its structure includes a phenyl group, an acetamido group, a sulfonyl moiety, and a carbamate functional group, which contribute to its chemical reactivity and biological activity.

The chemical reactivity of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The carbamate moiety may undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of corresponding amines and acids.
  • Acetylation: The acetamido group can be further modified through acetylation reactions, enhancing its solubility and biological activity.

These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate exhibits significant biological activities. Its structural components suggest potential applications in medicinal chemistry, particularly as:

  • Antimicrobial Agents: The sulfonamide moiety is known for its antibacterial properties.
  • Anti-inflammatory Agents: The compound may inhibit inflammatory pathways due to its structural similarity to known anti-inflammatory drugs.
  • Enzyme Inhibitors: It may act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways.

The biological activity is largely attributed to the interactions between its functional groups and biological targets.

Synthesis of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from commercially available phenolic compounds, the synthesis involves several steps including sulfonation, acetamidation, and carbamate formation.
    • Each step requires specific reagents and conditions (e.g., temperature control, pH adjustments).
  • One-pot Reactions:
    • Recent advancements allow for one-pot synthesis where multiple reactants are combined under optimized conditions to yield the final product with minimal purification steps.
  • Use of Catalysts:
    • Catalysts such as palladium or nickel can facilitate certain reactions, improving yield and reducing reaction times.

The compound has potential applications across various fields:

  • Pharmaceutical Industry: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Agricultural Chemicals: Potential use as an agrochemical due to its antimicrobial properties.
  • Research Reagent: Useful in biochemical research for studying enzyme interactions and metabolic pathways.

Interaction studies are essential to understand how Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal insights into its mechanism of action.
  • Enzyme Kinetics: Assessing the effect of the compound on enzyme activity helps elucidate its potential therapeutic effects.
  • Cell Line Studies: Evaluating cytotoxicity and efficacy in various cell lines provides data on its biological relevance.

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate shares similarities with several other compounds, which can be compared based on their structures and functions:

Compound NameMolecular FormulaKey Features
N-(4-Aminophenyl)sulfonamideC12H12N2O2SC_{12}H_{12}N_{2}O_{2}SAntibacterial properties
AcetanilideC8H9NOC_{8}H_{9}NOAnalgesic and antipyretic
SulfanilamideC7H9N3O2SC_{7}H_{9}N_{3}O_{2}SAntimicrobial agent

Uniqueness

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is unique due to its multi-functional nature that combines sulfonamide properties with carbamate reactivity, potentially offering enhanced biological activity compared to simpler analogs.

This detailed overview highlights the significance of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate in both chemical synthesis and biological applications, paving the way for future research and development in medicinal chemistry.

XLogP3

5.3

Dates

Modify: 2023-08-18

Explore Compound Types